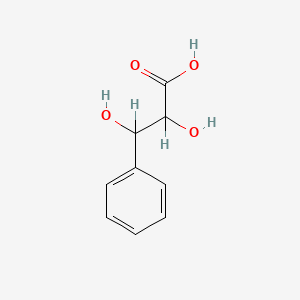
methyl 7-bromo-2-methylquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-bromo-2-methylquinoline-3-carboxylate (MBQC) is an organic compound with a wide range of applications in the scientific research field. It is a brominated quinoline derivative that has been found to be useful in a variety of applications including drug development, medicinal chemistry, and analytical chemistry. MBQC is a versatile compound that can be used to synthesize a number of other compounds and has been used in several laboratory experiments.
Aplicaciones Científicas De Investigación
Methyl 7-bromo-2-methylquinoline-3-carboxylate has been used in a variety of scientific research applications due to its versatility as a compound. It has been used in drug development, medicinal chemistry, and analytical chemistry. It has also been used in the synthesis of other compounds and in laboratory experiments.
Mecanismo De Acción
The mechanism of action of methyl 7-bromo-2-methylquinoline-3-carboxylate is not yet fully understood. However, it is believed to be related to its ability to interact with certain enzymes and receptors in the body. It has been shown to bind to certain receptors in the brain, which may be responsible for its effects on the body.
Biochemical and Physiological Effects
methyl 7-bromo-2-methylquinoline-3-carboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and anti-depressant effects. It has also been shown to have neuroprotective effects and to reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 7-bromo-2-methylquinoline-3-carboxylate has several advantages for use in laboratory experiments. It is a versatile compound that can be used to synthesize a variety of other compounds. It is also relatively stable and can be stored for long periods of time without degradation. However, it is important to note that methyl 7-bromo-2-methylquinoline-3-carboxylate is not water-soluble and must be used in an aqueous solution for best results.
Direcciones Futuras
There are a number of potential future directions for methyl 7-bromo-2-methylquinoline-3-carboxylate. It could be used to develop new drugs with specific therapeutic effects. It could also be used to synthesize new compounds for use in laboratory experiments. Additionally, further research could be conducted to better understand its mechanism of action and to identify new biochemical and physiological effects.
Métodos De Síntesis
Methyl 7-bromo-2-methylquinoline-3-carboxylate can be synthesized from the reaction of methyl 7-bromo-2-methylquinoline-3-carboxylic acid and a base. The reaction is typically conducted in an aqueous solution at room temperature. The reaction results in the formation of a salt, which is then filtered and recrystallized to obtain the pure methyl 7-bromo-2-methylquinoline-3-carboxylate compound.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 7-bromo-2-methylquinoline-3-carboxylate involves the bromination of 2-methylquinoline-3-carboxylic acid followed by esterification with methanol and sulfuric acid.", "Starting Materials": [ "2-methylquinoline-3-carboxylic acid", "bromine", "methanol", "sulfuric acid" ], "Reaction": [ "Step 1: Bromination of 2-methylquinoline-3-carboxylic acid with bromine in acetic acid to yield 7-bromo-2-methylquinoline-3-carboxylic acid.", "Step 2: Esterification of 7-bromo-2-methylquinoline-3-carboxylic acid with methanol and sulfuric acid to yield methyl 7-bromo-2-methylquinoline-3-carboxylate." ] } | |
Número CAS |
2090234-48-1 |
Nombre del producto |
methyl 7-bromo-2-methylquinoline-3-carboxylate |
Fórmula molecular |
C12H10BrNO2 |
Peso molecular |
280.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



